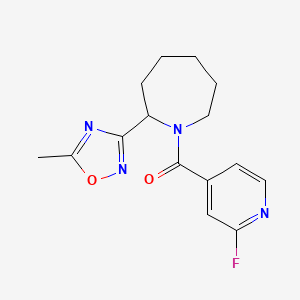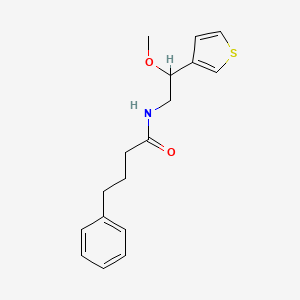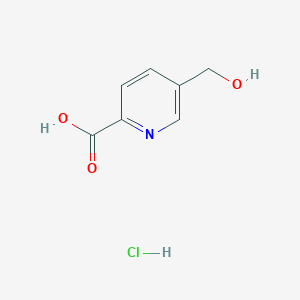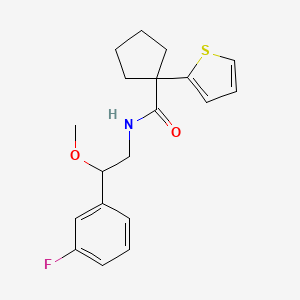
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CTDP-002, is a novel compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies, particularly in the area of neurodegenerative diseases.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-(3-fluorophenyl)-2-methoxyethanamine with thiophene-2-carboxylic acid to form N-(2-(3-fluorophenyl)-2-methoxyethyl)-thiophene-2-carboxamide. This intermediate is then reacted with cyclopentanecarbonyl chloride to form the final product.
Starting Materials
2-(3-fluorophenyl)-2-methoxyethanamine, thiophene-2-carboxylic acid, cyclopentanecarbonyl chloride, diethyl ether, triethylamine, dichloromethane, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Dissolve 2-(3-fluorophenyl)-2-methoxyethanamine (1.0 equiv) in dichloromethane (DCM) and add triethylamine (TEA) (1.1 equiv) dropwise with stirring at 0°C., Step 2: Add thiophene-2-carboxylic acid (1.0 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Add water to the reaction mixture and extract with DCM. Wash the organic layer with sodium bicarbonate solution and brine, dry over sodium sulfate, and evaporate the solvent to obtain N-(2-(3-fluorophenyl)-2-methoxyethyl)-thiophene-2-carboxamide as a yellow solid., Step 4: Dissolve N-(2-(3-fluorophenyl)-2-methoxyethyl)-thiophene-2-carboxamide (1.0 equiv) in DCM and add cyclopentanecarbonyl chloride (1.1 equiv) dropwise with stirring at 0°C., Step 5: Stir the reaction mixture at room temperature for 24 hours, then add water and extract with DCM. Wash the organic layer with sodium bicarbonate solution and brine, dry over sodium sulfate, and evaporate the solvent to obtain the final product, N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide as a white solid.
作用機序
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuroprotection, cell survival, and neurotransmitter regulation. By modulating the sigma-1 receptor, N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can enhance the neuroprotective effects of the receptor and prevent the formation of amyloid-beta plaques.
生化学的および生理学的効果
Studies have shown that N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons. N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can also reduce the levels of pro-inflammatory cytokines, which are associated with neurodegenerative diseases. Additionally, N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
The advantages of using N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments include its relatively simple synthesis method, its neuroprotective effects, and its potential in the treatment of neurodegenerative diseases. However, there are also some limitations to using N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. One direction is to further investigate its mechanism of action and its effects on neurotrophic factors and pro-inflammatory cytokines. Another direction is to explore its potential in the treatment of other neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Additionally, more studies are needed to determine the optimal dosage and administration route of N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide for therapeutic purposes.
Conclusion:
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a novel compound that has shown promising results in various scientific research applications, particularly in the area of neurodegenerative diseases. Its neuroprotective effects and potential in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease make it a promising candidate for further research. However, more studies are needed to determine its optimal dosage, administration route, and potential toxicity.
科学的研究の応用
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has shown promising results in various scientific research applications, particularly in the area of neurodegenerative diseases. Studies have shown that N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has also shown potential in the treatment of Parkinson's disease, Huntington's disease, and other neurodegenerative diseases.
特性
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S/c1-23-16(14-6-4-7-15(20)12-14)13-21-18(22)19(9-2-3-10-19)17-8-5-11-24-17/h4-8,11-12,16H,2-3,9-10,13H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGULFOXJOWEQQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CCCC1)C2=CC=CS2)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

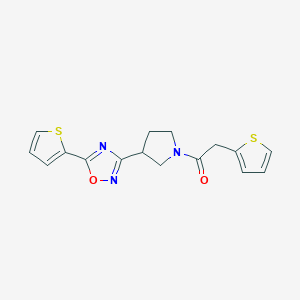
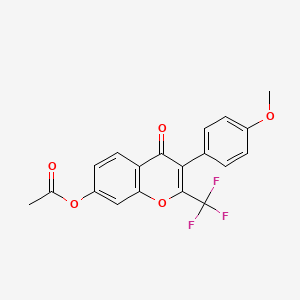
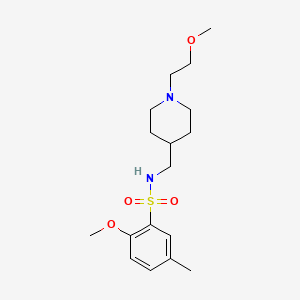
![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2354111.png)
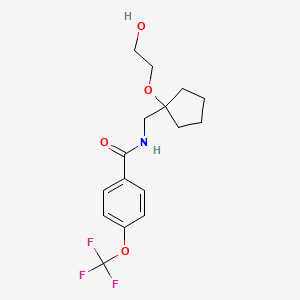
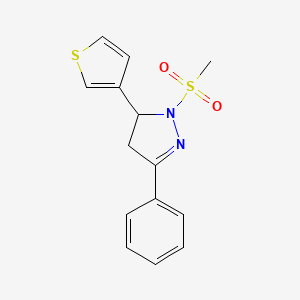
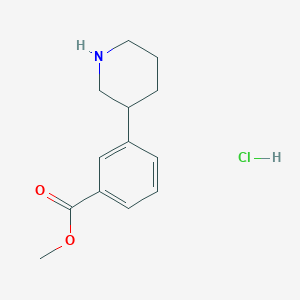
![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2354117.png)
![Methyl 3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2354119.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354120.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)
